1,1-Diphenyl-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYMUIUXMYAXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966127 | |

| Record name | 1,1-Diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-33-6 | |

| Record name | NSC41385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIPHENYL-1-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Diphenyl-1-propanol chemical properties and structure

An In-depth Technical Guide to 1,1-Diphenyl-1-propanol: Chemical Properties and Structure

Introduction

This compound (CAS No. 5180-33-6) is a tertiary alcohol characterized by the presence of two phenyl groups and an ethyl group attached to a central carbinol carbon.[1] This aryl-substituted propanol (B110389) is a significant building block in organic synthesis.[1] Its utility stems from its versatile reactivity and the prevalence of its structural motif in various biologically active molecules.[1] It serves as a crucial precursor for a range of chemical transformations and is particularly valued in the development of chiral ligands and pharmaceuticals.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers.

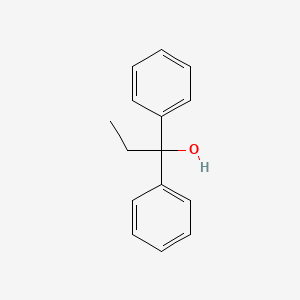

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,1-diphenylpropan-1-ol | [2] |

| CAS Number | 5180-33-6 | [1][3][4] |

| Molecular Formula | C₁₅H₁₆O | [1][3][4] |

| SMILES | CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | [2] |

| InChI | InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 | [2] |

| InChIKey | OIYMUIUXMYAXIX-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow solid.[3] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 212.29 g/mol | [1][2][3] |

| Boiling Point | 342.6°C at 760 mmHg | [3] |

| Melting Point | 59-62 °C | [5] |

| Density | 1.06 g/cm³ | [3] |

| Flash Point | 143.3°C | [3] |

| Refractive Index | 1.572 | [3] |

| LogP | 3.33250 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Grignard reaction.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1]

Grignard Reaction Protocol

The synthesis of this compound is typically achieved through the reaction of phenylmagnesium bromide (a Grignard reagent) with propiophenone.[1]

Experimental Workflow:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.

-

Nucleophilic Addition: The prepared phenylmagnesium bromide solution is then added dropwise to a solution of propiophenone, also in an anhydrous ether solvent. The reaction is typically maintained at a low temperature (0–5°C) to control the exothermic reaction and minimize the formation of byproducts.[1] The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of propiophenone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[1]

-

Acidic Workup: Upon completion of the reaction, the mixture is quenched by the careful addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[1]

-

Purification: The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

dot

Caption: Workflow for the Synthesis of this compound via Grignard Reaction.

Reactivity and Stability

This compound exhibits reactivity typical of a tertiary alcohol. The presence of the two phenyl groups provides steric hindrance around the hydroxyl group, which can influence its reactivity.

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: It should be kept away from strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a quartet for the methylene (B1212753) protons of the ethyl group, a triplet for the methyl protons of the ethyl group, and a singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbinol carbon, the carbons of the two phenyl rings (with different signals for the ipso, ortho, meta, and para carbons), and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong absorptions corresponding to C-H stretching of the aromatic rings and aliphatic chain, as well as C=C stretching of the aromatic rings, will also be present.

Applications in Research and Development

This compound and its derivatives are valuable in several areas of chemical research:

-

Pharmaceutical Intermediates: The rigid diphenyl structure serves as a useful scaffold in medicinal chemistry for the synthesis of various biologically active molecules.[1] Derivatives have been investigated for a range of pharmaceutical applications.[1][6]

-

Asymmetric Catalysis: The structure of this compound makes it a precursor for the development of chiral ligands used in asymmetric catalysis, such as in the enantioselective reduction of ketones.[1]

-

Organic Synthesis: It is a versatile starting material for the synthesis of various derivatives, including halogenated compounds and carbamates.[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[2] It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

References

- 1. This compound|CAS 5180-33-6|RUO [benchchem.com]

- 2. 1,1-Diphenylpropan-1-ol | C15H16O | CID 226149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 1,1-DIPHENYL-2-PROPANOL CAS#: 29338-49-6 [m.chemicalbook.com]

- 6. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

A Technical Guide to 1,1-Diphenyl-1-propanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenyl-1-propanol, a tertiary alcohol with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, and its role as a precursor for various derivatives with potential biological activities.

Core Compound Information

Chemical Identity:

Synonyms:

-

1,1-Diphenylpropan-1-ol

-

α-Ethyl-α-phenylbenzenemethanol

-

Ethyldiphenylcarbinol

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 212.29 g/mol [3] |

| Appearance | Colorless to pale yellow solid[4] |

| Boiling Point | 342.6 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Flash Point | 143.3 °C |

| Refractive Index | 1.572 |

Experimental Protocols

The primary and most common method for the synthesis of this compound is the Grignard reaction. This foundational carbon-carbon bond-forming reaction allows for the efficient production of this tertiary alcohol.[3]

Synthesis of this compound via Grignard Reaction

Principle: This synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent), such as phenylmagnesium bromide, to a ketone, in this case, propiophenone (B1677668).[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

-

-

Reaction with Propiophenone:

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of propiophenone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are of interest to the pharmaceutical and chemical industries.

-

Synthetic Intermediate: It serves as a crucial precursor for a wide range of chemical transformations and is valued for its role in the development of chiral ligands and pharmaceuticals.[3] The rigid diphenyl structure makes it a valuable scaffold in the design of chiral ligands for asymmetric catalysis.[3]

-

Pharmaceutical Research: Derivatives of 1,1-diphenylpropanol have been investigated for various biological activities.[3] Some analogues have been patented for use in pharmaceutical compositions, highlighting the compound's relevance in medicinal chemistry research.[3] While direct evidence of this compound's biological activity is limited, structurally related diphenylalkane derivatives have shown potential cytotoxic activity against cancer cell lines.

Logical Relationship of Synthesis

The synthesis of this compound is a classic example of a nucleophilic addition reaction, a cornerstone of organic synthesis. The logical flow of this process is depicted in the diagram below.

Caption: Logical flow of the Grignard synthesis of this compound.

References

Spectroscopic Profile of 1,1-Diphenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 1,1-Diphenyl-1-propanol (CAS No: 5180-33-6). The document details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for each analytical technique are provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~2.20 | Quartet | 2H | Methylene protons (-CH₂) |

| ~2.15 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~0.85 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~146.5 | Quaternary aromatic carbons (C-ipso) |

| ~128.0 | Aromatic methine carbons (-CH) |

| ~126.5 | Aromatic methine carbons (-CH) |

| ~125.5 | Aromatic methine carbons (-CH) |

| ~78.0 | Quaternary carbinol carbon (C-OH) |

| ~35.0 | Methylene carbon (-CH₂) |

| ~8.0 | Methyl carbon (-CH₃) |

Note: The chemical shifts for NMR data are predicted based on established principles and data from analogous structures, as direct experimental spectra were not available in the cited public databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 (broad) | O-H | Stretching (alcohol) |

| ~3060, 3020 | C-H | Stretching (aromatic) |

| ~2970, 2930, 2870 | C-H | Stretching (aliphatic) |

| ~1600, 1490, 1445 | C=C | Stretching (aromatic ring) |

| ~1190 | C-O | Stretching (tertiary alcohol) |

| ~760, 700 | C-H | Out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a distinct fragmentation pattern under electron ionization.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 212 | [M]⁺ (Molecular Ion) | Low |

| 183 | [M - C₂H₅]⁺ | High |

| 105 | [C₆H₅CO]⁺ | High |

| 77 | [C₆H₅]⁺ | Medium |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Physical properties of 1,1-Diphenyl-1-propanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 1,1-Diphenyl-1-propanol, a tertiary alcohol with applications in organic synthesis. The document is intended to serve as a resource for professionals in research and development who require accurate physical data and an understanding of the compound's synthesis.

Core Physical Properties

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Melting Point | Data not available | - |

| Boiling Point | 342.6 °C | at 760 mmHg |

Experimental Protocols: Synthesis of this compound via Grignard Reaction

The primary and most common method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide to propiophenone (B1677668). The following is a generalized experimental protocol based on established chemical principles for this synthesis.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel)

-

Magnetic stirrer

Procedure:

-

Formation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Initiate the reaction by adding a small crystal of iodine.

-

Slowly add a solution of bromobenzene in anhydrous ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

-

Reaction with Propiophenone:

-

Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy grey solution), cool the flask in an ice bath.

-

Add a solution of propiophenone in anhydrous ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification (Optional):

-

The crude product can be further purified by recrystallization or column chromatography.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

References

The Versatile Precursor: A Technical Guide to 1,1-Diphenyl-1-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-1-propanol is a tertiary alcohol that serves as a valuable and versatile precursor in the field of organic synthesis. Its unique structural motif, featuring a propanol (B110389) backbone with two phenyl substituents on the carbinol carbon, makes it a key starting material for the synthesis of a variety of important organic molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key organic transformations, including dehydration and Friedel-Crafts alkylation, with a focus on its potential utility in the synthesis of therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a phenylmagnesium halide to propiophenone (B1677668). The general mechanism proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.[1] To minimize side reactions, it is crucial to maintain a low temperature (0–5°C) during the addition of the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of propiophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Key Reactions of this compound as a Precursor

This compound is a valuable precursor for several important organic transformations, primarily through the reactivity of its hydroxyl group and the stability of the resulting carbocation intermediate.

Acid-Catalyzed Dehydration to 1,1-Diphenylpropene

The dehydration of this compound in the presence of a strong acid, such as sulfuric acid, proceeds through an E1 (Elimination, Unimolecular) mechanism to yield 1,1-diphenylpropene. This reaction is a fundamental method for the synthesis of alkenes. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a stable tertiary benzylic carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of the double bond.

Reaction Workflow: Dehydration of this compound

References

The Untapped Potential of 1,1-Diphenyl-1-propanol: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-diphenyl-1-propanol scaffold, a tertiary alcohol featuring a gem-diphenyl moiety, represents an intriguing yet underexplored starting point in medicinal chemistry. While direct pharmacological applications of the parent molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the existing knowledge on structurally related molecules to project the potential therapeutic applications of this compound derivatives. We delve into the prospective anticonvulsant, anticancer, anti-inflammatory, and neuroprotective activities by examining analogous compounds. This document provides a comprehensive overview of quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of associated signaling pathways to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.

Introduction: The this compound Scaffold

This compound is a tertiary alcohol characterized by a propane (B168953) chain with two phenyl groups and a hydroxyl group all attached to the first carbon atom. The phenyl groups can engage in hydrophobic and π-stacking interactions with biological targets, while the hydroxyl group can serve as a hydrogen bond donor or acceptor, making this scaffold an attractive candidate for designing novel therapeutic agents. While research has predominantly focused on its isomers and other derivatives, the unique spatial arrangement of the functional groups in this compound offers a distinct chemical space for exploration. A patent has described 1,1-diphenylpropan-1-ol derivatives that stimulate the polysubstrate monooxygenase enzyme system of the liver, suggesting a potential role in modulating metabolism. This guide will explore the latent therapeutic potential of this scaffold by drawing parallels with structurally similar molecules that have demonstrated significant biological activities.

Potential Therapeutic Applications and Quantitative Data

Based on the pharmacological profiles of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anticonvulsant Activity

Phenyl alcohol amides, which share the core tertiary alcohol and phenyl group features with this compound, have been investigated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of seizures.

| Compound Class | Test Model | Efficacy (ED50) | Reference |

| Phenyl Alcohol Amides | Maximal Electroshock (MES) Test | 49.6 mg/kg (for a lead compound) | [1] |

| Phenyl Alcohol Amides | Pentylenetetrazole (scPTZ) Test | 67.4 mg/kg (for a lead compound) | [1] |

| p-Fluoro-phenyl Alcohol Amides | Pentylenetetrazole (scPTZ) Test | Showed significant activity | [2][3] |

| p-Chloro-phenyl Alcohol Amides | Pentylenetetrazole (scPTZ) Test | Showed significant activity | [4] |

Anticancer Activity

Derivatives of 1,3-diphenyl-propan-1-ones and related chalcones, which possess a 1,3-diphenylpropane (B92013) backbone, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the blockade of estrogen receptors.[5]

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 (Human Breast Cancer) | More potent than Tamoxifen | [5][6][7] |

| 2-Aminodihydroquinoline Analogs | MDA-MB-231 (Breast Cancer) | ~2 µM (for lead compounds) | [8] |

Anti-inflammatory and Neuroprotective Effects

The 1,3-diphenyl-2-propen-1-one (chalcone) scaffold has been a source of compounds with potent anti-inflammatory and neuroprotective activities. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

| Compound Class | Biological Activity | Quantitative Measure | Reference |

| 1,3-Diphenyl-2-propen-1-ones | Suppression of NO generation | Potent at 10-20 µM | [9] |

| 1,3-Diphenyl-2-propen-1-ones | DPPH radical scavenging | 2 times higher than resveratrol (B1683913) (for lead compounds) | [10] |

| 1,1′-Biphenylnitrones | Neuroprotection (in vitro ischemia) | EC50 = 13.16 ± 1.65 µM (for a lead compound) | [11] |

Enzyme Inhibition

Certain derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives | COX-2 | Potent inhibitors | [12] |

| 1,3-Diphenyl-3-(phenylamino)propan-1-one derivatives | COX-2 | 0.18 µM (for a lead compound) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential applications of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the Grignard reaction.

Protocol: Grignard Reaction for this compound Synthesis [7]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the Grignard reagent by adding a solution of an appropriate aryl or alkyl halide (e.g., ethyl bromide) in dry ether to magnesium turnings.

-

Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of a substituted benzophenone (B1666685) in dry tetrahydrofuran (B95107) dropwise at 0-5°C with stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with ether. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Anticonvulsant Activity Screening

The pentylenetetrazole (PTZ) seizure test is a common method for evaluating the anticonvulsant potential of novel compounds.[9]

Protocol: Pentylenetetrazole (PTZ) Seizure Test

-

Animal Model: Use male Swiss albino mice, housed under standard laboratory conditions.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds. The absence of seizures is considered as protection.

-

Data Analysis: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from seizures.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[14][15]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [6][10]

-

Reagent Preparation: Prepare solutions of human recombinant COX-2, a reaction buffer, heme, and the substrate (arachidonic acid).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test inhibitor at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

GABA Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of compounds for GABA receptors.

Protocol: GABA-B Receptor Binding Assay [11]

-

Membrane Preparation: Prepare cell membranes from a source expressing GABA-B receptors (e.g., CHO-K1 cells).

-

Binding Reaction: In a reaction tube, mix the cell membrane preparation, a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626), and the test compound at various concentrations in a binding buffer.

-

Incubation: Incubate the mixture for a specific time (e.g., 1.5 hours) at room temperature to allow for binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki value for the test compound.

Signaling Pathways and Mechanistic Insights

The potential therapeutic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

Neuroprotection

Chalcones and other neuroprotective compounds often exert their effects by activating pro-survival signaling pathways and mitigating oxidative stress. One such pathway is the AMPK/SIRT1/PGC-1α pathway.[4]

Caption: Potential neuroprotective signaling pathway activated by this compound derivatives.

Anticancer Mechanisms

The anticancer activity of diphenyl-containing compounds can involve multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[16][17][18]

Caption: Overview of potential anticancer signaling pathways modulated by this compound derivatives.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of novel this compound derivatives is outlined below.

Caption: A generalized experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold, while not extensively studied directly, presents a compelling foundation for the design of novel therapeutic agents. By examining the biological activities of structurally related compounds, we can project a rich potential for derivatives of this compound in the fields of neurology and oncology. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a foundational resource for researchers to embark on the synthesis and evaluation of new chemical entities based on this promising core structure. Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive screening across a panel of relevant biological assays to unlock their full therapeutic potential.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of a new homologous series of (+/-)-p-fluoro-phenyl alcohol amide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Role of Transchalcone in Parkinson's Disease through AMP-activated Protein Kinase-mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 18. mdpi.com [mdpi.com]

The Enigmatic Reactivity of Tertiary Benzylic Hydroxyl Groups: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide explores the core principles governing the reactivity of the tertiary benzylic hydroxyl group. This versatile functional group is a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, and a thorough understanding of its chemical behavior is paramount for efficient drug design and development.

The unique positioning of a hydroxyl group on a tertiary carbon atom directly attached to a benzene (B151609) ring bestows a distinct set of reactive properties upon tertiary benzylic alcohols. This guide will dissect the electronic and steric factors that dictate their reactivity, provide quantitative data on key transformations, and offer detailed experimental protocols for their manipulation.

Core Principles of Reactivity: The Stable Tertiary Benzylic Carbocation

The heightened reactivity of tertiary benzylic alcohols in a multitude of chemical transformations is predominantly attributed to the exceptional stability of the tertiary benzylic carbocation intermediate that is readily formed. This stability arises from a synergistic combination of two key electronic effects:

-

Resonance Stabilization: The vacant p-orbital of the carbocation aligns with the π-system of the adjacent benzene ring, allowing for the delocalization of the positive charge across the aromatic ring. This distribution of charge significantly lowers the energy of the intermediate.

-

Hyperconjugation: The interaction of the C-H and C-C σ-bonds of the alkyl groups with the empty p-orbital of the carbocation further disperses the positive charge, contributing to its stability.

Secondary and tertiary benzylic carbocations are generally more stable than simple tertiary carbocations due to the added resonance stabilization.[1] This inherent stability of the carbocation intermediate facilitates reactions that proceed through an SN1 or E1 mechanism.[2][3]

Factors Influencing Reactivity

The reactivity of the tertiary benzylic hydroxyl group can be finely tuned by modulating both electronic and steric parameters.

Electronic Effects: The Role of Aromatic Substituents

The electronic nature of substituents on the benzene ring plays a critical role in the reaction rates of tertiary benzylic alcohols.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and alkyl groups enhance the rate of reactions that proceed via a carbocation intermediate. EDGs donate electron density to the aromatic ring, further stabilizing the positive charge of the benzylic carbocation.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) deactivate the ring, destabilize the carbocation intermediate, and consequently slow down the reaction rate.[4]

The Hammett equation provides a quantitative measure of the influence of meta- and para-substituents on the reaction rate, with a negative rho (ρ) value indicating the buildup of positive charge in the transition state, characteristic of carbocation-mediated reactions.[5][6]

Steric Effects

The inherent steric bulk of a tertiary benzylic alcohol, with three substituents around the carbinol carbon, sterically hinders backside attack. This steric hindrance strongly disfavors Sₙ2 reactions, making Sₙ1 and E1 pathways the predominant mechanisms for substitution and elimination reactions.[7]

Key Transformations of Tertiary Benzylic Alcohols

The unique electronic and steric environment of tertiary benzylic alcohols makes them amenable to a variety of chemical transformations crucial for organic synthesis and drug development.

Nucleophilic Substitution Reactions

Tertiary benzylic alcohols readily undergo nucleophilic substitution reactions under acidic conditions. The protonation of the hydroxyl group converts it into a good leaving group (water), facilitating the formation of the stable tertiary benzylic carbocation, which is then attacked by a nucleophile.[8][9]

Table 1: Nucleophilic Substitution of Tertiary Benzylic Alcohols

| Substrate | Nucleophile | Reagent/Catalyst | Solvent | Yield (%) | Reference |

| 1-Phenyl-1-propanol | N₃⁻ | TMSN₃, HBF₄·OEt₂ | CH₂Cl₂ | 95 | [10] |

| 1-(4-Methoxyphenyl)-1-ethanol | 2-Aminopyridine | Au(III)/TPPMS | Water | High | [10] |

| Tertiary Benzylic Alcohol | R-Al(CH₃)₂ | SOCl₂ or conc. HCl | Not Specified | Good | [11] |

Elimination Reactions (Dehydration)

Acid-catalyzed dehydration of tertiary benzylic alcohols to form alkenes is a facile process that proceeds through an E1 mechanism. The stability of the tertiary benzylic carbocation intermediate drives this reaction.[12][13]

Table 2: Acid-Catalyzed Dehydration of Tertiary Benzylic Alcohols

| Substrate | Acid Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Phenyl-2-propanol | H₂SO₄ | 85 | α-Methylstyrene | 84 | Generic Protocol |

| 1-Phenylcyclohexanol | H₃PO₄ | 160 | 1-Phenylcyclohexene | High | [14] |

Oxidation Reactions

The oxidation of tertiary benzylic alcohols is challenging under standard conditions due to the absence of a hydrogen atom on the benzylic carbon.[15] However, specific reagents and conditions can effect this transformation. For instance, electro-oxidation has been shown to convert benzylic alcohols to the corresponding carbonyl compounds.[16]

Table 3: Oxidation of Benzylic Alcohols

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzyl Alcohol | N-heterocyclic stabilized λ³-iodanes | TBACl, MeCN, 60 °C, 2.5 h | Benzaldehyde | up to 97 | [17] |

| Electron-rich benzylic alcohols | DDQ (catalytic), Mn(OAc)₃ | Not Specified | Corresponding carbonyls | High | [1] |

Experimental Protocols

General Procedure for Acid-Catalyzed Dehydration of a Tertiary Benzylic Alcohol (e.g., 2-Phenyl-2-propanol)

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reaction Mixture: To the round-bottom flask, add the tertiary benzylic alcohol (1.0 eq) and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid (e.g., 10-20 mol%).

-

Heating: The reaction mixture is heated to a temperature that allows for the distillation of the alkene product as it is formed. For α-methylstyrene (from 2-phenyl-2-propanol), the boiling point is approximately 165 °C. The removal of the product drives the equilibrium towards the formation of the alkene (Le Chatelier's principle).

-

Work-up: The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the product is purified by fractional distillation if necessary.

General Procedure for Nucleophilic Substitution: Azidation of a Tertiary Benzylic Alcohol

-

Reaction Setup: To a solution of the tertiary benzylic alcohol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature is added azidotrimethylsilane (B126382) (TMSN₃, 1.2 eq).

-

Catalyst Addition: A catalytic amount of a Brønsted acid, such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.1 eq), is added to the mixture.[10]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Mechanistic Pathways and Workflows

Sₙ1 Reaction Pathway

Caption: Sₙ1 reaction mechanism for a tertiary benzylic alcohol.

Experimental Workflow for Dehydration

Caption: A typical experimental workflow for acid-catalyzed dehydration.

Applications in Drug Development

The ability to readily form a stable carbocation makes tertiary benzylic alcohols valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The introduction of various nucleophiles at the benzylic position allows for the construction of diverse molecular scaffolds. Furthermore, the stereoselective synthesis of chiral tertiary benzylic alcohols is an active area of research, as enantiomerically pure compounds are often required for therapeutic applications.[18][19] The reactivity of this functional group is harnessed in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[18]

Conclusion

The reactivity of the tertiary benzylic hydroxyl group is a fascinating and synthetically useful area of organic chemistry. Its propensity to form a highly stabilized carbocation intermediate dictates its preference for Sₙ1 and E1 reaction pathways. By understanding and manipulating the electronic and steric factors that influence this reactivity, researchers and drug development professionals can effectively utilize tertiary benzylic alcohols as key building blocks in the synthesis of novel and complex molecular architectures. The data and protocols presented in this guide serve as a valuable resource for the practical application of this versatile functional group in the pursuit of new therapeutic agents.

References

- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry Net: Organic Chemistry| SN1 and SN2 Nucleophilic Substitution [chem-net.blogspot.com]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzylic substitution, benzylation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 15. researchgate.net [researchgate.net]

- 16. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric synthesis of tertiary benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 1,1-Diphenyl-1-propanol

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, such as that in an aldehyde, ketone, or ester.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[1][2] This reactivity allows for the facile creation of complex carbon skeletons, making it an indispensable tool for medicinal chemists and drug development professionals.

This application note provides a detailed protocol for the synthesis of the tertiary alcohol 1,1-Diphenyl-1-propanol, via the Grignard reaction between phenylmagnesium bromide and propiophenone (B1677668). Tertiary alcohols are important structural motifs in many biologically active molecules. The protocol herein describes the preparation of the phenylmagnesium bromide reagent followed by its reaction with propiophenone, subsequent work-up, and purification.

Materials and Methods

Reagents and Equipment

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propiophenone

-

Iodine crystal (optional, as an activator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Aqueous Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Addition (dropping) funnel

-

Septa

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: All glassware must be scrupulously dried in an oven and assembled while hot under a moisture-free atmosphere (e.g., a nitrogen or argon gas stream, or protected by drying tubes filled with calcium chloride).[3][4] A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

-

Initiation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.[3]

-

Reagent Addition: A solution of bromobenzene in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings.[3] The reaction is initiated, which may require gentle warming.[5] The initiation is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grayish-brown.[4]

-

Reaction: Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6] The final mixture should appear cloudy, and most of the magnesium metal should be consumed.[7]

Part 2: Synthesis of this compound

-

Reaction Setup: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

Addition of Propiophenone: A solution of propiophenone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.[6] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[6]

Part 3: Work-up and Purification

-

Quenching: The reaction mixture is cooled in an ice bath and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6][8] This step hydrolyzes the magnesium alkoxide intermediate to the desired alcohol.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed with brine (saturated NaCl solution).

-

Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[8]

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) or by column chromatography on silica (B1680970) gel to remove any biphenyl (B1667301) byproduct.[2]

Results

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆O | [9] |

| Molecular Weight | 212.29 g/mol | [9] |

| Theoretical Yield | Dependent on starting material quantities | - |

| Actual Yield | Typically high, can exceed 90% under optimal conditions | [6] |

| Melting Point | 52-53 °C | [3] |

| Boiling Point | 342.6 °C at 760 mmHg | [10] |

| Density | 1.06 g/cm³ | [10] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm, 10H), Ethyl group protons (quartet and triplet), Hydroxyl proton (singlet) |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary carbinol carbon (~75-80 ppm), Ethyl group carbons |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3200-3600), C-H stretches (aromatic and aliphatic, ~2850-3100), C-O stretch (~1000-1200) |

Visualizations

Caption: Experimental workflow for the Grignard synthesis of this compound.

Caption: Simplified reaction pathway for the synthesis of this compound.

Discussion

The Grignard synthesis of this compound is a robust and high-yielding method for the preparation of this tertiary alcohol. A critical factor for the success of this reaction is the stringent exclusion of moisture, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5][7] The formation of biphenyl as a side product can occur through the reaction of the Grignard reagent with unreacted bromobenzene, and its formation can be minimized by the slow addition of the halide to the magnesium turnings.[2]

The protocol described is adaptable and can be scaled for various research and development needs. The purification of the final product is crucial to remove any unreacted starting materials and byproducts. The choice between recrystallization and column chromatography will depend on the scale of the reaction and the purity requirements. The successful synthesis and characterization of this compound provide a valuable building block for further synthetic transformations in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. sjctnc.edu.in [sjctnc.edu.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. benchchem.com [benchchem.com]

- 9. 1,1-diphenylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

Experimental protocol for the synthesis of 1,1-Diphenyl-1-propanol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,1-diphenyl-1-propanol, a tertiary alcohol with applications in organic synthesis and as a precursor for various chemical entities. The primary method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2] This protocol outlines two common variations of the Grignard synthesis: the reaction of phenylmagnesium bromide with propiophenone (B1677668) and the reaction of ethylmagnesium bromide with benzophenone (B1666685). Included are comprehensive procedures for reagent preparation, reaction execution, product isolation, and purification. Additionally, a summary of the key physicochemical and spectroscopic data for this compound is presented in a structured format for easy reference. A visual workflow diagram is also provided to guide the user through the experimental process.

Introduction

This compound is a valuable organic compound characterized by a hydroxyl group attached to a carbon atom bearing two phenyl groups and an ethyl group. Its synthesis is a classic example of nucleophilic addition to a carbonyl group, most commonly achieved through the Grignard reaction.[1][2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone or ester.[1] The versatility of the Grignard reaction allows for the formation of this tertiary alcohol from readily available starting materials. This protocol will detail the synthesis of this compound, a compound with potential applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Data |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol [3][4] |

| CAS Number | 5180-33-6[3][4] |

| Boiling Point | 160-162 °C at 1.33 Pa[5] |

| Appearance | Colorless oil or solid |

Note: Spectroscopic data for this compound can be complex and may vary based on the solvent and instrument used. The data provided here are representative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols detail two common methods for the synthesis of this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[6][7]

Method A: Synthesis from Propiophenone and Phenylmagnesium Bromide

This method involves the reaction of propiophenone with phenylmagnesium bromide.

Reagents and Equipment:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Addition funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, place magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the addition funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, phenylmagnesium bromide.

-

-

Grignard Reaction:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Dissolve propiophenone in anhydrous diethyl ether and add it to the addition funnel.

-

Add the propiophenone solution dropwise to the stirred Grignard reagent at a controlled rate to manage the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.[5]

-

Method B: Synthesis from Benzophenone and Ethylmagnesium Bromide

This method involves the reaction of benzophenone with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide.[5]

Reagents and Equipment:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Addition funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Follow the procedure outlined in Method A (Step 1) for the preparation of the Grignard reagent, substituting bromobenzene with ethyl bromide.

-

-

Grignard Reaction:

-

In a separate flask, dissolve benzophenone in anhydrous diethyl ether or THF.

-

Cool the ethylmagnesium bromide solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Follow the workup and purification procedure as described in Method A (Step 3).

-

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and in anhydrous conditions.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The quenching of the Grignard reaction is exothermic and can cause the solvent to boil. Perform this step slowly and with adequate cooling.

By following these detailed protocols, researchers can reliably synthesize this compound for various applications in chemical research and development.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. 1,1-diphenylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

Application Notes and Protocols: The Role of 1,1-Diphenyl-1-propanol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-diphenyl-1-propanol and its derivatives in the synthesis of valuable pharmaceutical intermediates. The document details synthetic pathways, experimental protocols, and quantitative data for key transformations, offering insights for researchers and professionals in drug development.

Introduction

This compound is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its diphenylmethyl moiety is a key structural feature in a variety of biologically active molecules. This document focuses on its application in the synthesis of intermediates for active pharmaceutical ingredients (APIs), particularly in the areas of selective M3 receptor antagonists and central nervous system (CNS) agents.

Synthesis of a Key Intermediate for Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. A critical intermediate in its synthesis is (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. While a direct synthesis from this compound is not the most common route, a plausible pathway involves the synthesis of a key precursor, (S)-3-(cyanodiphenylmethyl)pyrrolidine.

Synthetic Pathway Overview

The synthesis of (S)-3-(cyanodiphenylmethyl)pyrrolidine can be envisioned starting from a derivative of this compound. A logical sequence involves the introduction of a leaving group at the benzylic position, followed by nucleophilic substitution with a protected 3-cyanopyrrolidine derivative.

Caption: Plausible synthetic pathway to a key Darifenacin intermediate.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-(cyanodiphenylmethyl)pyrrolidine

This protocol describes the alkylation of diphenylacetonitrile with a protected pyrrolidine (B122466) derivative.

Materials:

-

Diphenylacetonitrile

-

(S)-1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)pyrrolidine

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of (S)-1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)pyrrolidine in toluene, concentrate under reduced pressure.

-

To the resulting concentrate, add anhydrous THF and potassium tert-butoxide.

-

To this mixture, add a solution of diphenylacetonitrile in anhydrous THF dropwise over 1 hour under reflux conditions.

-

After the addition is complete, continue refluxing for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of distilled water.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Deprotection to (S)-3-(Cyanodiphenylmethyl)pyrrolidine

This protocol details the removal of the Boc protecting group.

Materials:

-

(S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine

-

Tetrahydrofuran (THF)

-

47% Hydrobromic acid (HBr)

-

Toluene

-

Ethyl acetate

Procedure:

-

Dissolve (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine in THF.

-

Add 47% hydrobromic acid to the solution.

-

Stir the solution at 40°C for 6 hours.[1]

-

Cool the solution to room temperature and concentrate under reduced pressure.

-

To the concentrate, add toluene and ethyl acetate.

-

Concentrate the mixture again under reduced pressure.

-

Add a seed crystal to induce crystallization of the hydrobromide salt of the target compound.

Protocol 3: Hydrolysis to (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide

This protocol describes the conversion of the nitrile to the corresponding amide.

Materials:

-

(S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile

-

90% w/w Sulfuric acid

Procedure:

-

Dissolve (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile in 90% w/w sulfuric acid solution with stirring.[2]

-

The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) and monitored by HPLC until completion.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The pH of the solution is adjusted with a base (e.g., NaOH) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

| Step | Reactants | Reagents and Solvents | Reaction Conditions | Yield | Purity (HPLC) | Reference |

| Alkylation | Diphenylacetonitrile, (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidine | Potassium tert-butoxide, THF, Toluene | Reflux, 3-4 hours | 71% | >95% | [1] |

| Deprotection (HBr) | (S)-1-Boc-3-(cyanodiphenylmethyl)pyrrolidine | 47% HBr, THF | 40°C, 6 hours | - | - | [1] |

| Hydrolysis (H₂SO₄) | (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile | 90% w/w H₂SO₄ | Elevated temperature | - | >98% | [2] |

Application in the Synthesis of Anticonvulsant Intermediates

The diphenylmethyl group, derivable from this compound, is a feature in several compounds with anticonvulsant activity. The synthesis of novel pyrrolidinone and pyrrolidine-2,5-dione derivatives often incorporates this structural motif.

Synthetic Pathway Overview

A general approach to these anticonvulsant intermediates involves the synthesis of a core structure, such as 3,3-diphenyl-2-pyrrolidone, which can then be further functionalized.

Caption: General pathway to 3,3-diphenyl-2-pyrrolidone anticonvulsant core.

Experimental Protocol

Protocol 4: Synthesis of 3,3-Diphenyl-2-pyrrolidone Derivatives

This protocol outlines a general method for preparing the pyrrolidone core structure.

Materials:

-

Diphenylacetonitrile

-

N,N-dimethyl-γ-aminobutyronitrile

-

Sodium amide

-

Anhydrous liquid ammonia

-

Anhydrous ether

Procedure:

-

In a flask equipped for reactions in liquid ammonia, add sodium amide to liquid ammonia.

-

To this suspension, add a solution of diphenylacetonitrile in anhydrous ether.

-

Stir the mixture for a period to ensure the formation of the carbanion.

-

Add N,N-dimethyl-γ-aminobutyronitrile to the reaction mixture.

-

After the reaction is complete, carefully evaporate the liquid ammonia.

-

The resulting intermediate, α,α-diphenyl-γ-(dimethylamino)butyronitrile, can be isolated and then subjected to cyclization and hydrolysis, often under acidic conditions, to yield 3,3-diphenyl-2-pyrrolidone.

Quantitative Data for Anticonvulsant Activity

Several derivatives of 3,3-diphenyl-2-pyrrolidone have been synthesized and evaluated for their anticonvulsant activity.